O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate
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Overview
Description
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate is an organic compound with the molecular formula C16H17NO3S2. It contains a thioester and a sulfonamide functional group, making it a compound of interest in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate typically involves the reaction of 4-(benzylsulfamoyl)benzenecarbothioic acid with ethanol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the carboxylic acid and the ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. standard esterification techniques used in organic synthesis can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate involves its interaction with molecular targets through its functional groups. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates. The sulfonamide group can interact with biological molecules, potentially inhibiting enzymes or other proteins .
Comparison with Similar Compounds
Similar Compounds
O-ethyl benzenecarbothioate: Similar structure but lacks the sulfonamide group.
4-(benzylsulfamoyl)benzenecarbothioic acid: Precursor in the synthesis of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate.
Benzylsulfamoylbenzoic acid: Similar sulfonamide functionality but different overall structure.
Uniqueness
This compound is unique due to the presence of both thioester and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
56768-75-3 |
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Molecular Formula |
C16H17NO3S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate |
InChI |
InChI=1S/C16H17NO3S2/c1-2-20-16(21)14-8-10-15(11-9-14)22(18,19)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3 |
InChI Key |
VKRDELLPWJKEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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